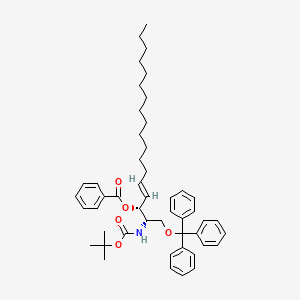

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

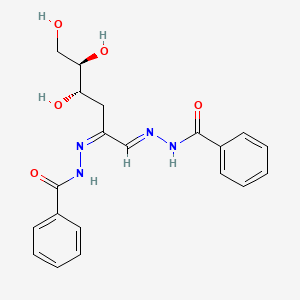

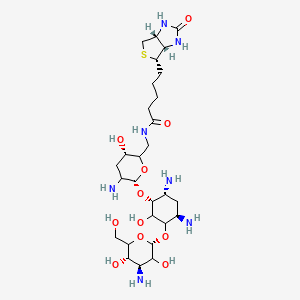

The synthesis of complex molecules like "(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol" often involves multi-step reactions, including protection and deprotection of functional groups, to achieve the desired stereochemistry. For example, similar compounds have been synthesized using key steps like iodolactamization, which aids in forming highly functionalized intermediates with precise stereocontrol (Campbell et al., 2009). These processes are crucial for the enantioselective synthesis of compounds, which is essential for their potential application in areas such as medicinal chemistry.

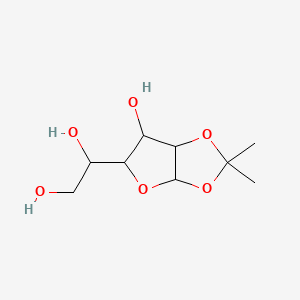

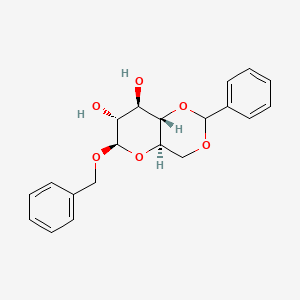

Molecular Structure Analysis

The analysis of the molecular structure is critical for understanding the compound's properties and reactivity. Techniques such as X-ray diffraction studies provide insights into the compound's crystal structure, including bond lengths, angles, and stereochemistry. For instance, studies on similar compounds have revealed detailed crystal structures, which help in understanding the molecular conformation and potential interaction sites (Sambyal et al., 2011).

Chemical Reactions and Properties

The presence of multiple functional groups in "(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol" makes it a versatile molecule for various chemical reactions. For example, benzoylation reactions and the formation of active esters are common procedures that can modify the compound for specific applications, as seen in related research (Mitsunobu et al., 1976). These reactions significantly impact the molecule's reactivity and potential as a precursor for more complex derivatives.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties can be influenced by the compound's molecular structure and functional groups. For example, studies on similar compounds have shown that modifications in the molecular structure can affect properties like solubility and the ability to form crystals, which are important for its applications in materials science and pharmaceuticals (Fujigaya et al., 2001).

Chemical Properties Analysis

The chemical properties of "(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-1-triphenylmethyl-4-octadecen-1,3-diol," such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for its application in synthetic chemistry. Research on similar molecules has highlighted the importance of understanding these properties for designing reactions and predicting the behavior of the compound under different chemical environments (Mahmoud et al., 2005).

Wissenschaftliche Forschungsanwendungen

Plastic Scintillators and Luminescence

Plastic scintillators employing polymethyl methacrylate have been studied for their luminescent properties. The use of various luminescent dyes with these scintillators has been explored, showing potential applications in fields requiring scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. Luminescent activators like n-terphenyl, 2,5-diphenyloxazole, and 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole have been identified as promising for these applications (Salimgareeva & Kolesov, 2005).

Acidolysis of Lignin Model Compounds

Research has delved into the acidolysis of β-O-4-type lignin model compounds, revealing insights into the breakdown mechanisms and the formation of new compounds during the process. The presence of a γ-hydroxymethyl group significantly influences the acidolysis mechanism, indicating complex chemical interactions potentially applicable in lignin breakdown or modification processes (Yokoyama, 2015).

Catalytic Non-Enzymatic Kinetic Resolution

The field of non-enzymatic kinetic resolution, especially concerning racemic compounds and the synthesis of chiral molecules, has seen significant advancements. The development of chiral catalysts for asymmetric reactions has led to high enantioselectivity and yield, marking its importance in organic synthesis. This area continues to evolve, offering newer methodologies and insights into reaction mechanisms (Pellissier, 2011).

Environmental Impact and Removal Techniques

4-tert-Octylphenol, an environmental pollutant, has been the focus of extensive studies due to its endocrine-disrupting effects and persistence in environmental matrices. The compound's environmental behavior, degradation products, and removal techniques, including advanced enzymatic processes, have been reviewed, providing a framework for understanding its ecological impact and the challenges in mitigating its presence in the environment (Olaniyan et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H63NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-29-38-45(54-46(51)40-30-21-17-22-31-40)44(50-47(52)55-48(2,3)4)39-53-49(41-32-23-18-24-33-41,42-34-25-19-26-35-42)43-36-27-20-28-37-43/h17-38,44-45H,5-16,39H2,1-4H3,(H,50,52)/b38-29+/t44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMXREFTXNALCF-PTWIYRHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H63NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10605088 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)

![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/no-structure.png)

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)